2-(2,3-dihydro-1H-inden-1-yl)-N-(2-pyrazin-2-ylethyl)acetamide
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Overview
Description
2-(2,3-dihydro-1H-inden-1-yl)-N-(2-pyrazin-2-ylethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an indane moiety and a pyrazine ring, which are connected through an acetamide linkage. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-1-yl)-N-(2-pyrazin-2-ylethyl)acetamide typically involves the following steps:
Preparation of 2,3-dihydro-1H-indene: This can be achieved through the hydrogenation of indene using a suitable catalyst such as palladium on carbon.
Formation of 2-(2,3-dihydro-1H-inden-1-yl)acetyl chloride: This intermediate is prepared by reacting 2,3-dihydro-1H-indene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Coupling with 2-pyrazin-2-ylethylamine: The final step involves the reaction of 2-(2,3-dihydro-1H-inden-1-yl)acetyl chloride with 2-pyrazin-2-ylethylamine in the presence of a base such as triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1H-inden-1-yl)-N-(2-pyrazin-2-ylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indane moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The acetamide linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2-(2,3-dihydro-1H-inden-1-yl)-N-(2-pyrazin-2-ylethyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure.
Industry: Utilized in the development of novel materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-inden-1-yl)-N-(2-pyrazin-2-ylethyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dihydro-1H-inden-1-yl)acetamide: Lacks the pyrazine ring, making it less complex.
N-(2-pyrazin-2-ylethyl)acetamide: Lacks the indane moiety, resulting in different chemical properties.
Uniqueness
2-(2,3-dihydro-1H-inden-1-yl)-N-(2-pyrazin-2-ylethyl)acetamide is unique due to the presence of both the indane and pyrazine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yl)-N-(2-pyrazin-2-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(20-8-7-15-12-18-9-10-19-15)11-14-6-5-13-3-1-2-4-16(13)14/h1-4,9-10,12,14H,5-8,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSRHOFFGAQPBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1CC(=O)NCCC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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